molecular formula C19H23N5O4 B2387733 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-61-7

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2387733
M. Wt: 385.424
InChI Key: SKRFIGXVTDCJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide, due to its complex structure involving purine and carboxamide groups, may have implications in the synthesis of nucleoside analogs and other bioactive molecules. For instance, the synthesis and biological evaluation of certain nucleosides have been reported, where the key intermediates involve complex purine derivatives that resemble the structure of the compound . These intermediates have shown potential in the development of new therapeutic agents due to their ability to interfere with nucleic acid processes in cells (Srivastava et al., 1981).

Antiviral and Anticancer Applications

Compounds structurally related to 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide have been explored for their antiviral and anticancer properties. For example, 9-beta-D-ribofuranosylpurine-6-carboxamides have been synthesized and evaluated for their antiviral efficacy, demonstrating significant in vitro activity against various RNA and DNA viruses at non-toxic dosage levels. This suggests that similar compounds could potentially be developed as antiviral agents (Westover et al., 1981). Moreover, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share some structural features with the compound , have shown potent cytotoxic properties against leukemia and carcinoma cell lines, indicating their potential use in cancer therapy (Deady et al., 2003).

Enzyme Inhibition

The compound could also be relevant in the context of enzyme inhibition, a key area in drug development. Compounds with purine bases have been studied for their ability to inhibit various enzymes, including adenosine deaminase, which plays a crucial role in purine metabolism and has implications in diseases such as cancer and immune disorders. For instance, a series of 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines were evaluated as inhibitors of adenosine deaminase, demonstrating the potential therapeutic applications of such compounds (Shah et al., 1965).

Material Science Applications

Beyond biomedical applications, the compound's structural features, particularly the presence of dimethoxyphenyl groups, could be of interest in material science. For example, polyamides with pendant dimethoxy-substituted triphenylamine units have shown enhanced redox stability and electrochromic performance, suggesting that compounds with similar structural motifs could be useful in developing advanced materials for electronics and photonics (Wang & Hsiao, 2014).

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-pentan-2-yl-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-5-6-10(2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-7-8-12(27-3)13(9-11)28-4/h7-10H,5-6H2,1-4H3,(H2,20,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRFIGXVTDCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

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